2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
2-(oxetan-3-yloxy)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4S/c9-6(10)5-3-13-7(8-5)12-4-1-11-2-4/h3-4H,1-2H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRGMCPHDHUZLOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)OC2=NC(=CS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Isomerization of Oxetane-Carboxylic Acids
Oxetane-carboxylic acids can undergo isomerization into lactones, a phenomenon that can occur even under mild conditions such as room temperature storage or slight heating. This isomerization can affect reaction yields and lead to unexpected results.
Factors Influencing Stability
The stability of oxetane-carboxylic acids appears to be influenced by the substituents on the molecule. Bulky aromatic substituents, zwitterionic structures, or conformationally rigid cores may stabilize these molecules. Conversely, the presence of certain functional groups or structural features can promote isomerization. Fluorine substituents can stabilize the compounds by reducing the nucleophilicity of the carboxylate anion.
Methods to Prevent Isomerization
To prevent isomerization, consider storing oxetane-carboxylic acids as their corresponding esters or Li/Na salts. For unstable acids, generating salts can allow for years of room temperature shelf storage.
Application of Isomerization in Synthesis
The isomerization of oxetane-carboxylic acids can be used to synthesize novel molecules or simplify the synthesis of known ones. For example, dioxanone can be synthesized in two steps from the commercially available 3-oxetanol, whereas previous approaches required four steps.
Instability of Oxetane-Carboxylic Acids
| Compound Type | Stability | Conditions Promoting Isomerization |
|---|---|---|
| Unsubstituted | Unstable | Storage at room temperature, heating |
| Bulky Aromatic Groups | Stable at room temperature | Heating in dioxane/water mixture at 100 °C |
| Zwitterionic | Stable | Isomerization does not occur under heating |
| Fluorine-Containing | Stable during storage | Heating at 50 °C in a dioxane/water mixture |
| Higher Homologues | Stable with bulky aromatic substituents | Prolonged heating in a dioxane/water mixture at 100 °C |
| Acids with Bulky Substituents | Stable | Heating of certain acids leads to isomerization, others remain intact |
| Derivatives of 2-aminobenzoic acid | Stable | Heating at 100 °C overnight does not lead to any isomerization |
Chemical Reactions Analysis
Types of Reactions
2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium hydride, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Mechanism of Action
The mechanism of action of 2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid involves its interaction with specific molecular targets. The oxetane ring can act as a hydrogen bond acceptor, while the thiazole ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Structural Features of Thiazole-4-carboxylic Acid Derivatives
Key Observations :
- The oxetane group in the target compound introduces steric and electronic effects distinct from phenyl, trifluoromethylphenyl, or thienyl substituents.
- Electron-withdrawing groups (e.g., trifluoromethyl in ) may enhance metabolic stability, while oxetane balances lipophilicity and polarity .
Physicochemical Properties
Table 2: Physicochemical Data
Key Observations :
Biological Activity
2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid is a heterocyclic compound with potential biological activities that warrant detailed investigation. This article aims to summarize the available research findings related to its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Research suggests that it may function as an enzyme inhibitor, modulating various signaling pathways. The exact molecular targets and pathways involved require further elucidation through experimental studies.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of compounds related to thiazole derivatives. For instance, thiazole-based compounds have demonstrated significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | TBD |
| Thiazole derivative A | S. aureus | TBD |
| Thiazole derivative B | Pseudomonas aeruginosa | TBD |
Anticancer Activity
The anticancer potential of thiazole derivatives has been explored in several studies. Compounds similar to this compound have shown efficacy in inhibiting tumor growth in various cancer cell lines. For example, a study reported that a related thiazole compound exhibited IC50 values ranging from nanomolar to micromolar concentrations against different cancer cell lines.
Case Study:
In vitro tests on cancer cell lines revealed that thiazole derivatives could induce apoptosis through the activation of caspase pathways. This suggests a potential therapeutic role in cancer treatment.
Research Findings
- Synthesis and Evaluation : A series of thiazole derivatives were synthesized and evaluated for their biological activity. The findings indicated that modifications in the oxetan group significantly influenced the biological activity profiles.
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic efficacy of thiazole derivatives, including this compound. These studies highlighted the importance of bioavailability and metabolic stability in determining the overall effectiveness of these compounds.
- Toxicity Assessment : Preliminary toxicity assessments have been conducted, revealing that certain derivatives exhibit low toxicity profiles, making them suitable candidates for further development in drug formulation.
Q & A
Q. What are the optimal synthetic routes for 2-(Oxetan-3-yloxy)-thiazole-4-carboxylic acid, and how can purity be validated?
Methodological Answer: Synthesis typically involves coupling oxetane-3-ol derivatives with thiazole-4-carboxylic acid scaffolds. For analogous thiazole derivatives, refluxing acetic acid with sodium acetate and appropriate precursors (e.g., 3-formyl-indole derivatives) under controlled conditions yields high-purity products . Purity validation requires elemental analysis, FTIR, and NMR spectroscopy, as demonstrated in studies on structurally related thiazole-4-carboxylic acid derivatives .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer: 1H/13C NMR is essential for confirming the oxetane and thiazole moieties, particularly the oxetan-3-yloxy substituent’s stereochemistry. FTIR identifies functional groups like carboxylic acid (-COOH) and ether (C-O-C) linkages. Mass spectrometry (HRMS) validates molecular weight, as shown in studies on similar thiazole derivatives .
Q. How is the compound’s solubility profile assessed for in vitro assays?
Methodological Answer: Solubility is tested in polar (DMSO, water) and nonpolar solvents (DCM, ethyl acetate) via gradient dilution. For example, thiazole-4-carboxylic acid derivatives exhibit moderate solubility in DMSO (10–50 mM), critical for biological assays. Pre-formulation studies with cyclodextrins or PEG-based carriers may enhance solubility for cell-based experiments .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data in antimicrobial vs. anticancer studies?
Methodological Answer: Contradictions may arise from assay-specific conditions (e.g., bacterial strain variability, cancer cell line selectivity). For antimicrobial activity, follow CLSI guidelines using Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains with MIC/MBC endpoints . For anticancer studies, use proliferation assays (MTT/CellTiter-Glo) across multiple cell lines (e.g., glioma, breast cancer) and validate mechanisms via flow cytometry (apoptosis) or Western blot (AhR/p53 pathways) .
Q. What in silico strategies predict the compound’s pharmacokinetic and toxicity profiles?
Methodological Answer: Use QSAR models and tools like SwissADME or ADMETLab2.0 to predict permeability (LogP), CYP450 interactions, and toxicity (hepatotoxicity, Ames test). For AhR agonists like ITE (structurally similar), molecular docking (AutoDock Vina) identifies binding affinity to AhR’s PAS-B domain, validated by luciferase reporter assays .
Q. How does the oxetane moiety influence metabolic stability compared to other cyclic ethers?
Methodological Answer: Oxetanes enhance metabolic stability by reducing ring strain vs. epoxides. Perform comparative studies using liver microsomes (human/rat) with LC-MS/MS to quantify parent compound degradation. For example, oxetane-containing thiazoles show 2–3x longer half-life than tetrahydrofuran analogs due to resistance to cytochrome P450 oxidation .
Q. What strategies resolve synthetic challenges in regioselective oxetane-thiazole coupling?
Methodological Answer: Employ Mitsunobu conditions (DIAD, PPh3) for oxygen-nucleophile coupling to thiazole’s 2-position. Alternatively, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with boronic ester-functionalized oxetanes ensures regioselectivity. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) and optimize with DOE (Design of Experiments) .
Data Contradiction Analysis
Q. How to reconcile discrepancies in antioxidant activity across DPPH vs. FRAP assays?
Methodological Answer: DPPH measures radical scavenging (electron donation), while FRAP assesses reducing power (Fe³+→Fe²+). Contradictions may arise from the compound’s redox potential or interference with assay reagents. Standardize protocols: pre-incubate compounds in PBS (pH 7.4), include Trolox as a reference, and validate via HPLC-coupled electrochemical detection .
Q. Why do some studies report AhR activation while others show no effect?
Methodological Answer: AhR activation depends on cell type (e.g., hepatic vs. immune cells) and ligand concentration. Perform dose-response curves (0.1–100 µM) in AhR-responsive lines (HepG2, HaCaT) using qPCR (CYP1A1 induction) and compare to ITE, a known AhR agonist. Co-treatment with CH223191 (AhR antagonist) confirms specificity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Thiazole-Oxetane Derivatives
| Parameter | Optimal Condition | Reference |
|---|---|---|
| Reaction Solvent | Acetic acid | |
| Catalyst | Sodium acetate | |
| Temperature | Reflux (110–120°C) | |
| Purification | Recrystallization (EtOH) |
Q. Table 2. Bioactivity Comparison of Analogous Thiazole Derivatives
| Compound | Antimicrobial (MIC, µg/mL) | Anticancer (IC50, µM) | AhR Activation (EC50, nM) |
|---|---|---|---|
| ITE | N/A | 15.2 (Glioma) | 3.0 |
| Cordycepin Thiazole | 8.5 (S. aureus) | N/A | N/A |
| 2-Phenyl-thiazole-4-COOH | 32.0 (E. coli) | 45.0 (MCF-7) | N/A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
